2-Ethoxy-5-iodoaniline

Description

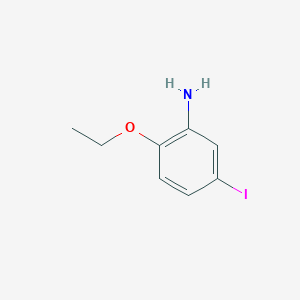

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGWCLQQSTJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Organic Transformations Involving 2 Ethoxy 5 Iodoaniline As a Precursor

Palladium-Catalyzed Coupling Reactions

Palladium catalysis stands as a cornerstone of contemporary organic synthesis, and ortho-iodoanilines are privileged substrates for a multitude of these transformations. The high reactivity of the carbon-iodine bond facilitates oxidative addition to palladium(0) complexes, initiating catalytic cycles that lead to the formation of diverse molecular structures. In the context of 2-ethoxy-5-iodoaniline, these reactions allow for the regioselective introduction of various substituents and the construction of fused ring systems.

The Larock indole (B1671886) synthesis is a powerful and convergent method for the preparation of 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. nih.govwikipedia.org This reaction is prized for its versatility and tolerance of a wide range of functional groups on both the aniline (B41778) and alkyne components. wikipedia.orgnih.gov

The generally accepted mechanism for the Larock indole synthesis commences with the reduction of a palladium(II) precatalyst to the active palladium(0) species. This is followed by the oxidative addition of the o-iodoaniline, such as this compound, to the palladium(0) center to form an arylpalladium(II) intermediate. Subsequent coordination of the alkyne and migratory insertion into the aryl-palladium bond proceeds in a syn-selective manner. The regioselectivity of this insertion is typically controlled by sterics, with the larger substituent of the alkyne orienting itself away from the aryl group. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization, where the aniline nitrogen displaces the halide ligand. A final reductive elimination step regenerates the palladium(0) catalyst and yields the 2,3-disubstituted indole product. wikipedia.org

The reaction of this compound with various internal alkynes under Larock conditions would be expected to produce a diverse array of 6-ethoxy-2,3-disubstituted indoles. The substitution pattern of the resulting indole is directly determined by the substituents on the alkyne. For instance, the use of symmetrical alkynes like diphenylacetylene (B1204595) would lead to a single indole product. In contrast, unsymmetrical alkynes would likely yield a major regioisomer based on the steric differentiation of the alkyne substituents. nih.gov

While specific studies detailing the reaction of this compound with a wide range of internal alkynes are not extensively documented in publicly available literature, the general principles of the Larock reaction suggest that it would be a viable method for the synthesis of various 6-ethoxyindoles. The electronic nature of the ethoxy group at the 5-position of the aniline is not expected to significantly hinder the catalytic cycle.

Below is a representative table illustrating the potential products from the Larock indole synthesis using this compound and various internal alkynes, based on established reaction principles.

| This compound | Internal Alkyne | Potential Product |

| Diphenylacetylene | 6-Ethoxy-2,3-diphenyl-1H-indole | |

| 1-Phenyl-1-propyne | 6-Ethoxy-2-methyl-3-phenyl-1H-indole (major regioisomer) | |

| 4-Octyne | 6-Ethoxy-2,3-dipropyl-1H-indole |

The Larock indole synthesis can be adapted to construct more complex polycyclic indole-containing frameworks. One common strategy involves the use of cyclic alkynes or alkynes bearing additional reactive functional groups that can participate in subsequent cyclization reactions. While specific examples employing this compound in the synthesis of complex polycyclic indolic structures via the Larock reaction are not readily found in the literature, the general methodologies are well-established for other substituted o-iodoanilines. ub.edu

These strategies often involve a tandem or sequential reaction sequence where the initially formed indole undergoes a further intramolecular cyclization. For example, if the alkyne partner contains a pendant nucleophile or electrophile, it can react with another part of the newly formed indole molecule to create an additional ring.

The Larock indole synthesis has been successfully adapted to solid-phase synthesis, which is a valuable technique for the generation of libraries of related compounds for drug discovery and other applications. ub.edu In a typical solid-phase approach, the aniline derivative is attached to a solid support, such as a polymer resin. The Larock reaction is then carried out with the resin-bound aniline and a solution of the alkyne and catalyst. After the reaction is complete, the desired indole product is cleaved from the solid support.

While there are no specific reports detailing the solid-phase synthesis of indoles derived from this compound, the general methods developed for other anilines could likely be applied. ub.edu The use of a polystyrene-supported thiopseudourea palladium(II) complex, for example, has been reported for the synthesis of 2,3-disubstituted indoles from iodoanilines and diphenylacetylene on a solid phase. ub.edu This approach facilitates the purification process, as the catalyst and excess reagents can be easily removed by filtration.

Palladium-catalyzed carbonylative cyclizations are powerful methods for the synthesis of heterocyclic compounds that incorporate a carbonyl group into the ring structure. These reactions typically involve the reaction of an aryl or vinyl halide with a nucleophile and carbon monoxide in the presence of a palladium catalyst. For a substrate like this compound, this methodology can be employed to construct various nitrogen-containing heterocycles.

The synthesis of 2-quinolone derivatives can be achieved through a palladium-catalyzed carbonylative cyclization of o-iodoanilines with terminal alkynes. This reaction proceeds via a sequence of steps, including oxidative addition of the C-I bond to palladium(0), carbon monoxide insertion, alkyne insertion, and subsequent intramolecular cyclization.

Although specific examples utilizing this compound in this transformation are not prevalent in the surveyed literature, the general applicability of this method to substituted o-iodoanilines is well-documented. The reaction of an o-iodoaniline with a terminal alkyne and carbon monoxide, often generated in situ from sources like molybdenum hexacarbonyl, in the presence of a palladium catalyst, leads to the formation of the 2-quinolone scaffold. The substituent at the 4-position of the quinolone is derived from the terminal alkyne used.

The following table illustrates the expected products from the carbonylative cyclization of this compound with representative terminal alkynes.

| This compound | Terminal Alkyne | Expected 2-Quinolone Product |

| Phenylacetylene | 6-Ethoxy-4-phenyl-1H-quinolin-2-one | |

| 1-Hexyne | 6-Ethoxy-4-butyl-1H-quinolin-2-one | |

| Ethynyltrimethylsilane | 6-Ethoxy-4-(trimethylsilyl)-1H-quinolin-2-one |

Carbonylative Cyclization Reactions for Heterocycle Construction

Exploration of Carbonylation in Fused-Ring Systems

Palladium-catalyzed carbonylation reactions of o-iodoanilines, such as this compound, provide a powerful strategy for the synthesis of various nitrogen-containing fused-ring systems. These reactions typically involve the insertion of carbon monoxide into the carbon-iodine bond, followed by an intramolecular cyclization.

One notable application is the synthesis of quinazolin-4(3H)-ones . This can be achieved through a palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides. nih.gov The reaction is believed to proceed through the in situ formation of an amidine, followed by oxidative addition of the palladium catalyst, CO insertion, and subsequent intramolecular cyclization to yield the quinazolinone core. nih.gov A variety of substituted quinazolin-4(3H)-ones can be prepared with good yields, demonstrating the versatility of this method. nih.gov Another approach involves the carbonylative coupling of o-iodoanilines with cyanamide, which proceeds via an N-cyanobenzamide intermediate that undergoes in situ ring closure to form 2-aminoquinazolin-4(3H)-ones . acs.org

Furthermore, palladium-catalyzed double carbonylation of o-iodoanilines can lead to the formation of dibenzo[b,f] researchgate.netacs.orgdiazocine-6,12-dione derivatives. This transformation is influenced by the substituents on the aniline ring. While the synthesis of unsymmetrically substituted dibenzo[b,f] researchgate.netacs.orgdiazocine-6,12(5H,11H)diones has been developed from isatoic anhydrides and 2-aminobenzoic acids, the palladium-catalyzed carbonylation of o-iodoanilines offers a direct route to the symmetrical core structure. nih.govmdpi.com

The general conditions for these carbonylation reactions are summarized in the table below.

| Fused-Ring System | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Quinazolin-4(3H)-ones | Imidoyl Chlorides | Pd(OAc)₂ / Ligand | Amine Base | DMF | 80-120 |

| 2-Aminoquinazolin-4(3H)-ones | Cyanamide | Pd(OAc)₂ / Ligand | DBU | Dioxane | 110 |

| Dibenzo[b,f] researchgate.netacs.orgdiazocine-6,12-diones | - (Dimerization) | Pd(OAc)₂ / Ligand | Amine Base | Toluene | 100-120 |

Oxidative Heck Cascade Reactions for Benzofused Heterocycles

The intramolecular Heck reaction is a powerful tool for the synthesis of cyclic and polycyclic structures. libretexts.org When applied to suitably functionalized o-iodoanilines, it can be described as a cascade process involving sequential oxidative addition, migratory insertion, and β-hydride elimination to construct benzofused heterocycles. byjus.comwikipedia.org

For instance, an N-alkenyl-2-iodoaniline, which can be prepared from this compound, can undergo an intramolecular Heck reaction to form indolines or indoles. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. libretexts.orgbyjus.com This is followed by an intramolecular migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. Subsequent β-hydride elimination leads to the formation of the heterocyclic ring and regenerates the palladium(0) catalyst. byjus.com

This type of reaction can be considered a cascade as it involves a sequence of catalytic steps to build a complex molecular architecture in a single operation. The regioselectivity of the cyclization is often controlled by steric factors, favoring the formation of five- or six-membered rings. While the term "oxidative Heck" can refer to reactions where an external oxidant is used to regenerate a Pd(II) catalyst, in the context of these intramolecular cyclizations from aryl halides, the process is a classic Heck catalytic cycle that can be part of a larger synthetic cascade. The synthesis of N-aryl-2-benzylindolines from 2-allylanilines and aryl bromides exemplifies a tandem process where an initial metal-catalyzed reaction sets the stage for a subsequent cyclization. nih.gov

Direct Annulation Reactions with Ketones for Indole Synthesis

The direct, palladium-catalyzed annulation of o-iodoanilines with ketones represents an efficient and modular approach to the synthesis of functionalized indoles. acs.orgnih.govnih.gov This method circumvents the need for pre-functionalized starting materials often required in classical indole syntheses. The reaction involves the coupling of the o-iodoaniline with the enolate of a ketone, followed by cyclization and dehydration to afford the indole ring system.

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. For instance, a ligandless system with Pd(OAc)₂ and a base like DABCO can be effective for the coupling of o-iodoaniline with aldehydes. nih.gov For ketones, the use of bulky phosphine (B1218219) ligands such as X-Phos can be beneficial, especially when using less reactive o-chloro or o-bromoanilines. organic-chemistry.org The reaction is tolerant of a wide range of functional groups on both the aniline and ketone components, allowing for the synthesis of a diverse library of substituted indoles. acs.orgnih.gov

The scope of this transformation with respect to the ketone coupling partner is broad, as illustrated in the following table.

| Ketone Type | Example | Catalyst System | Base | Solvent | Temperature (°C) |

| Cyclic Ketones | Cyclohexanone | Pd(dba)₂ / Ligand | NaOt-Bu | Dioxane | Reflux |

| Acyclic Ketones | Acetone | [Pd(tBu₃P)₂] | K₃PO₄ | DMA | 140 |

| Functionalized Ketones | α-Ketoesters | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Toluene | 100-120 |

Copper-Catalyzed Transformations and Their Selectivity

Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-based methodologies for the construction of heterocyclic compounds from precursors like this compound.

Cyclization of 2-Ethynylaniline (B1227618) Intermediates to Indoles

A common and efficient route to indoles involves the cyclization of 2-ethynylaniline intermediates. Starting from this compound, the requisite 2-ethynylaniline can be readily prepared via a Sonogashira coupling with a terminal alkyne. This coupling is typically catalyzed by a palladium/copper system. nih.govspuvvn.edunih.govrsc.org

Once the 2-ethynylaniline derivative is formed, a subsequent copper-catalyzed intramolecular cyclization can be performed to furnish the indole ring. spuvvn.edunih.gov This cyclization can often be carried out in a one-pot fashion following the Sonogashira coupling. The copper catalyst promotes the nucleophilic attack of the aniline nitrogen onto the alkyne, leading to the formation of the indole. Various copper salts can be used as catalysts, and the reaction conditions can be tuned to accommodate a range of substituents on both the aniline and the alkyne. spuvvn.edu

The two-step sequence is outlined below:

Sonogashira Coupling: this compound is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base.

Cyclization: The resulting 2-ethynylaniline undergoes intramolecular cyclization, often catalyzed by a copper salt, to yield the corresponding indole.

| Reaction Step | Catalyst System | Base | Solvent | Temperature (°C) |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 50 |

| Cyclization | Cu(OTf)₂ | - | Toluene | 80-110 |

Intermolecular N-Arylation for Benzo[b]researchgate.netorganic-chemistry.orgnanomaterchem.comtriazine Synthesis

Copper-catalyzed intermolecular N-arylation reactions provide a direct method for the construction of certain benzo-fused triazine systems. A notable example is the synthesis of substituted benzo researchgate.netorganic-chemistry.orgnanomaterchem.comtriazine derivatives from 2-iodoaniline (B362364) and hydrazonoyl chlorides. thieme-connect.comresearchgate.net This reaction proceeds under mild conditions, often at room temperature, and does not require the use of a ligand. thieme-connect.com The copper catalyst facilitates the coupling of the aniline nitrogen with the carbon of the hydrazonoyl chloride, followed by cyclization to form the triazine ring. This methodology offers good yields and tolerates a range of substituents on the reaction partners. thieme-connect.comresearchgate.net It is important to note that this specific reaction leads to the benzo researchgate.netorganic-chemistry.orgnanomaterchem.comtriazine isomer, which is structurally distinct from the benzo[d] researchgate.netorganic-chemistry.orgnanomaterchem.comtriazine scaffold.

Multi-Component Cyclization Strategies for Benzothiazole Formation

Copper-catalyzed multi-component reactions are highly efficient for the synthesis of complex heterocyclic structures like benzothiazoles from simple starting materials in a single step. Using an o-iodoaniline such as this compound, various multi-component strategies can be employed.

One such strategy involves a three-component reaction of an o-iodoaniline, an isocyanide (serving as a carbon source), and a sulfur source like potassium sulfide (B99878) (K₂S). organic-chemistry.orgnih.gov This copper-catalyzed process allows for the formation of two C-S bonds and one C=S bond in a single operation, leading to benzothiazolethiones . organic-chemistry.orgnih.gov The reaction conditions are typically mild, and the use of an isocyanide avoids the handling of toxic and odorous reagents like carbon disulfide. organic-chemistry.org Electron-donating groups on the o-iodoaniline have been shown to enhance the reactivity in these transformations. organic-chemistry.org

Another versatile multi-component approach is the reaction of an o-iodoaniline with an aldehyde and a sulfur source such as thiourea. nanomaterchem.comnanomaterchem.comnih.gov This reaction, catalyzed by a copper species, provides access to a wide range of 2-substituted benzothiazoles . The use of a heterogeneous copper catalyst, for instance, copper(I) iodide supported on functionalized magnetic nanoparticles, allows for easy separation and recycling of the catalyst, aligning with the principles of green chemistry. nanomaterchem.comnanomaterchem.com

The versatility of these multi-component reactions is highlighted in the table below.

| Benzothiazole Derivative | Component 2 | Component 3 | Catalyst System | Base | Solvent |

| Benzothiazolethiones | TosMIC | K₂S | CuCl / TEMED | - | DMF or NMP |

| 2-Arylbenzothiazoles | Aromatic Aldehydes | Thiourea | Fe₃O₄-Serine-CuI | - | Water |

Other Catalytic and Metal-Free Synthetic Methodologies

The synthesis of trifluoromethylated indoles is of considerable importance due to the prevalence of this motif in pharmaceuticals and agrochemicals. A powerful strategy to access these compounds involves a domino trifluoromethylation/cyclization of 2-alkynylanilines. In this approach, a precursor such as a derivative of this compound bearing an alkyne at the 2-position would be subjected to a trifluoromethylating agent, often in the presence of a copper catalyst.

This reaction is believed to proceed through the addition of a trifluoromethyl radical to the alkyne, followed by an intramolecular cyclization of the resulting vinyl radical onto the aniline nitrogen. Subsequent rearomatization would yield the desired 5-iodo-6-ethoxy-2-(trifluoromethyl)indole. The presence of the iodo and ethoxy groups on the aniline ring can influence the electronic properties of the substrate and the reactivity of the intermediate species, potentially affecting reaction rates and yields. Research on various 2-alkynylanilines has shown that electron-donating groups can enhance product yields. organic-chemistry.org The reaction conditions, including the choice of catalyst, solvent, and trifluoromethyl source, are crucial for optimizing the efficiency of this transformation. organic-chemistry.orgnih.govrsc.org

Table 1: Hypothetical Domino Trifluoromethylation/Cyclization of a this compound Derivative

| Entry | Precursor | CF3 Source | Catalyst | Solvent | Product |

| 1 | N-Tosyl-2-alkynyl-2-ethoxy-5-iodoaniline | CuCF3 | Cu(I) salt | DMF | N-Tosyl-5-iodo-6-ethoxy-2-(trifluoromethyl)indole |

This table is illustrative and based on established methodologies for related compounds.

The synthesis of benzoxazoles and benzothiazoles, important heterocyclic cores in medicinal chemistry, can be achieved through the oxidative cyclization of anilines with alkenes. For this compound to be a precursor for benzoxazoles, it would first need to be converted to a 2-aminophenol (B121084) derivative. However, for the synthesis of benzothiazoles, a 2-aminothiophenol (B119425) derivative of this compound would be the requisite starting material.

One established metal-free methodology involves an iodine-mediated intramolecular oxidative cyclization. organic-chemistry.org For instance, a 2-(styrylthio)aniline derivative, which could be prepared from the corresponding 2-aminothiophenol, undergoes cyclization in the presence of molecular iodine. The iodine acts as both an electrophilic activating agent for the alkene and an oxidant to facilitate the final aromatization step to the benzothiazole. The electronic nature of the substituents on the aniline ring can impact the reaction efficiency, with electron-withdrawing groups sometimes enhancing the process. organic-chemistry.org

Table 2: Potential Oxidative Cyclization for a Benzothiazole Derivative

| Entry | Precursor | Reagent | Solvent | Product |

| 1 | 2-Ethoxy-5-iodo-N-(styrylthio)aniline | I2 | 1,2-Dichloroethane | 6-Ethoxy-5-iodo-2-phenylbenzothiazole |

This table represents a potential synthetic route based on known iodine-mediated cyclizations.

The intramolecular aza-Michael addition is a powerful tool for the construction of nitrogen-containing heterocyclic systems. A derivative of this compound, functionalized with a Michael acceptor tethered to the amino group, could undergo a cascade reaction to form complex ring systems. For example, an N-acylated derivative bearing an α,β-unsaturated ester or ketone moiety could be induced to cyclize under basic or acidic conditions.

This cyclization would involve the nucleophilic attack of the aniline nitrogen onto the activated double bond of the Michael acceptor, leading to the formation of a new heterocyclic ring. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or auxiliaries. The resulting polycyclic structure would bear the 6-ethoxy-5-iodo-substitution pattern, offering further handles for synthetic diversification.

Table 3: Illustrative Intramolecular Aza-Michael Cascade

| Entry | Precursor | Catalyst/Promoter | Product |

| 1 | N-(But-2-enoyl)-2-ethoxy-5-iodoaniline | Base (e.g., DBU) | 6-Ethoxy-5-iodo-4-methyl-3,4-dihydroquinolin-2(1H)-one |

This table showcases a hypothetical application of the aza-Michael cascade.

Hypervalent iodine(III) reagents are versatile and environmentally benign oxidants and electrophilic group transfer agents that can mediate a wide range of organic transformations. beilstein-journals.orgnih.govbeilstein-journals.orgfrontiersin.org These reagents can be employed for the regioselective dual functionalization of electron-rich aromatic compounds like derivatives of this compound.

For instance, the reaction of an N-protected this compound with a hypervalent iodine(III) reagent in the presence of nucleophiles could lead to the introduction of two new functional groups on the aromatic ring. The regioselectivity of such reactions is often dictated by the electronic and steric properties of the substrate and the nature of the hypervalent iodine reagent. This methodology offers a direct approach to highly functionalized aniline derivatives that would be challenging to access through traditional methods.

Table 4: Conceptual Regioselective Dual Functionalization

| Entry | Substrate | Hypervalent Iodine(III) Reagent | Nucleophile | Product |

| 1 | N-Acetyl-2-ethoxy-5-iodoaniline | PhI(OAc)2 | NaN3 | N-Acetyl-3-azido-2-ethoxy-5-iodoaniline |

This table illustrates a potential dual functionalization reaction.

Role in Heterocyclic Compound Synthesis Research

Indole (B1671886) Scaffold Construction and Functionalization

The synthesis of the indole nucleus, a core structural motif in numerous natural products and pharmaceuticals, has been a central focus of organic synthesis. 2-Ethoxy-5-iodoaniline serves as a critical starting material in modern indole synthesis, particularly through palladium-catalyzed methods like the Larock indole synthesis. This reaction involves the palladium-catalyzed annulation of an o-iodoaniline with a disubstituted alkyne. doi.orgub.eduwikipedia.org

The Larock heteroannulation reaction provides a powerful and convergent route to 2,3-disubstituted indoles. ub.edunih.gov In this process, this compound can react with various internal alkynes in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a base. The reaction proceeds through a sequence of oxidative addition of the aryl iodide to the palladium(0) catalyst, coordination and insertion of the alkyne, and subsequent intramolecular cyclization followed by reductive elimination to afford the indole product. The ethoxy and iodo groups on the starting aniline (B41778) ultimately reside on the benzene (B151609) ring of the resulting indole, providing handles for further functionalization.

A general representation of the Larock indole synthesis is depicted below:

A general reaction scheme for the Larock indole synthesis using a substituted o-iodoaniline.

The presence of the ethoxy and iodo groups on the this compound precursor translates to a 5-ethoxy-7-iodoindole scaffold after cyclization. The iodine atom at the 7-position is particularly valuable as it can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents at this position, enabling the synthesis of a library of functionalized indole derivatives for biological screening and materials science applications.

While direct examples of this compound in the synthesis of spirocyclic indoxyls are not prevalent in the readily available literature, the functionalized indoles derived from it can serve as advanced intermediates for the construction of more complex indolic structures. The strategic placement of the ethoxy group can influence the electronic properties of the indole ring, potentially impacting subsequent reactions to form spirocyclic systems.

Quinolone and Quinoline (B57606) Derivative Synthesis Research

Quinolone and quinoline moieties are fundamental components of many antibacterial, anticancer, and antimalarial agents. The synthesis of these heterocycles often involves the condensation of anilines with various carbonyl compounds. While specific examples detailing the use of this compound in well-known named reactions for quinoline synthesis like the Doebner-von Miller reaction are not extensively documented, its structural features make it a plausible candidate for such transformations. wikipedia.org

The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically formed in situ, under acidic conditions to yield a quinoline. wikipedia.org The application of this compound in this reaction would theoretically lead to the formation of 6-ethoxy-8-iodoquinoline derivatives, offering avenues for further diversification.

Benzothiazole and Benzimidazole (B57391) Formation Strategies

Benzothiazoles and benzimidazoles are another class of important heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2-substituted benzothiazoles can be achieved through the reaction of o-iodoaniline derivatives with sources of sulfur and a carbon unit. For example, a copper-promoted [3+1+1]-type cyclization reaction of o-iodoaniline derivatives with elemental sulfur (S8) and N-tosylhydrazones has been developed to selectively construct 2-aryl or 2-benzyl substituted benzothiazoles. organic-chemistry.orgnih.gov

Similarly, the synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. While this compound is not a direct precursor for this reaction, it could be chemically modified to an appropriate o-phenylenediamine derivative to participate in benzimidazole formation. nih.govmdpi.com

Synthesis of Other Nitrogen-Containing Heterocycles

The versatile reactivity of this compound extends beyond the synthesis of the aforementioned heterocycles. The presence of the amino and iodo groups allows for its participation in a variety of other cyclization reactions to form different nitrogen-containing heterocyclic systems. researchgate.netnih.govnih.gov The specific reaction conditions and coupling partners can be tailored to direct the synthesis towards novel and complex heterocyclic frameworks, underscoring the importance of this compound as a versatile synthon in medicinal and materials chemistry.

Catalytic Applications and Mechanistic Investigations in Organic Synthesis

Design and Synthesis of Novel Organocatalysts and Metal Catalysts

The development of efficient and selective catalysts is a cornerstone of modern organic chemistry. 2-Ethoxy-5-iodoaniline serves as a versatile precursor for a range of catalytic systems, from chiral organocatalysts to robust heterogeneous metal catalysts.

The synthesis of chiral iodoaniline-lactate based catalysts represents a significant advancement in organocatalysis, particularly for asymmetric transformations. nih.govresearchgate.netnih.gov These catalysts are designed to create a chiral environment around a hypervalent iodine center, enabling high levels of enantioselectivity in various reactions. The general synthetic strategy involves the coupling of a chiral lactate (B86563) derivative with an iodoaniline backbone.

In a typical synthetic route, this compound can be first protected, for example, as a sulfonamide, to modulate its reactivity. This is followed by a Mitsunobu reaction with a chiral lactate ester, such as (S)-ethyl lactate, to introduce the chiral auxiliary. The resulting chiral iodoaniline-lactate derivative can then be employed as a precatalyst in asymmetric transformations.

These catalysts have demonstrated remarkable efficacy in the α-functionalization of ketones. For instance, in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA), the iodine(I) center of the catalyst is oxidized to the active iodine(III) species. This hypervalent iodine catalyst can then mediate the enantioselective α-oxysulfonylation of ketones, affording products with high yields and enantioselectivities. nih.govresearchgate.net The new catalysts promoted the α-oxysulfonylation of ketones in shorter reaction times and with higher yields of up to 99%. nih.gov The enantioselectivities for such reactions can reach up to 83%. researchgate.net

Table 1: Representative Results for Asymmetric α-Oxysulfonylation of Ketones using a Chiral Iodoaniline-Lactate Based Catalyst

| Entry | Ketone Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Propiophenone | 95 | 81 |

| 2 | Cyclohexanone | 92 | 78 |

| 3 | 4'-Methoxypropiophenone | 97 | 83 |

| 4 | 2-Methyl-1-phenylpropan-1-one | 88 | 75 |

Note: Data is representative of the performance of chiral iodoaniline-lactate based catalysts in similar transformations and is intended for illustrative purposes.

Beyond the specific application in lactate-based systems, this compound is a valuable precursor for a broader range of hypervalent iodine catalysts. nsf.govresearchgate.net Hypervalent iodine reagents are attractive in organic synthesis due to their low toxicity, high stability, and versatile reactivity, often mimicking the chemistry of transition metals. nih.gov

The synthesis of hypervalent iodine(III) reagents from this compound can be achieved through oxidation of the iodine atom. For example, treatment with an oxidant such as peracetic acid or sodium perborate (B1237305) can yield the corresponding iodosyl (B1239551) or iodyl compounds. These can be further functionalized to generate a variety of useful reagents.

A key application of such catalysts is in oxidative transformations. For instance, a hypervalent iodine(III) species generated in situ from a this compound derivative and a co-oxidant can catalyze the oxidation of alcohols to aldehydes or ketones. The specific nature of the ligands attached to the iodine center can be tuned to influence the reactivity and selectivity of the catalyst.

The development of solid-supported hypervalent iodine catalysts derived from precursors like this compound is an area of growing interest. nsf.gov Immobilizing the catalyst on a solid support facilitates its recovery and reuse, enhancing the sustainability of the process.

The iodo-functional group of this compound makes it an excellent candidate for incorporation into heterogeneous palladium catalysts, which are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. qualitas1998.netnih.gov Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recycling. qualitas1998.neticiq.orgdntb.gov.ua

One common strategy for preparing such catalysts involves the immobilization of a palladium complex onto a solid support. nih.gov A ligand derived from this compound, for example, through modification of the amine functionality, can be covalently anchored to a support material like silica (B1680970), alumina, or a polymer resin. Subsequent coordination with a palladium precursor, such as palladium(II) acetate (B1210297), yields the heterogeneous catalyst.

Alternatively, palladium nanoparticles can be dispersed onto a support material that has been functionalized with a derivative of this compound. The aniline (B41778) derivative can act as a stabilizing agent for the nanoparticles, preventing their agglomeration and maintaining high catalytic activity.

These heterogeneous palladium catalysts have been shown to be effective in a variety of cross-coupling reactions. For example, a palladium catalyst supported on a polymer functionalized with an N-ligand derived from an iodoaniline can efficiently catalyze the Suzuki-Miyaura coupling of aryl halides with boronic acids.

Table 2: Performance of a Representative Heterogeneous Palladium Catalyst in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Product Yield (%) | Catalyst Recycles |

| 1 | 4-Iodoanisole | Phenylboronic acid | 98 | 5 |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 95 | 5 |

| 3 | 4-Chlorotoluene | 2-Naphthylboronic acid | 85 | 4 |

| 4 | 3-Bromopyridine | 3-Furylboronic acid | 92 | 5 |

Note: This data is illustrative of the performance of heterogeneous palladium catalysts in Suzuki-Miyaura reactions and is not specific to a catalyst derived from this compound.

Mechanistic Elucidation of Catalytic Reactions Involving this compound Precursors

A thorough understanding of reaction mechanisms is crucial for the optimization of existing catalytic systems and the rational design of new, more efficient catalysts. The study of reactions involving catalysts derived from this compound provides valuable insights into the intricate pathways of these transformations.

The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. enscm.fr When a ligand derived from this compound is employed, its electronic and steric properties can significantly influence each of these elementary steps.

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic halide to a palladium(0) species. The electron-donating ethoxy group on the aniline-derived ligand can increase the electron density on the palladium center, which may facilitate the oxidative addition step, particularly with less reactive aryl chlorides.

Transmetalation: In this step, the organic group from the coupling partner (e.g., a boronic acid in a Suzuki coupling) is transferred to the palladium center. The nature of the ligand can affect the rate of transmetalation. A bulky ligand may create a more open coordination sphere around the palladium, potentially accelerating this step.

Reductive Elimination: This is the final step where the two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst. The electronic properties of the ligand play a critical role here; electron-donating ligands can sometimes slow down reductive elimination.

Mechanistic investigations often employ techniques such as kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and computational modeling (e.g., DFT calculations) to probe the reaction pathway and identify the rate-determining step. dtu.dkresearchgate.netmdpi.comnih.gov

The efficiency of a catalytic reaction is profoundly influenced by the choice of ligands and additives. enscm.fr Ligands derived from this compound can offer a unique combination of steric and electronic properties that can be fine-tuned to optimize catalytic performance.

Exploration of Copper-Catalyzed Cyclization Mechanisms

Detailed mechanistic studies specifically focusing on the copper-catalyzed cyclization of this compound are not extensively available in the reviewed literature. However, the broader field of copper-catalyzed C-N bond formation and cyclization of substituted anilines provides a foundational understanding of potential reaction pathways. Generally, these transformations are believed to proceed through a series of steps involving the copper catalyst in various oxidation states.

One plausible general mechanism, extrapolated from studies on related aniline derivatives, involves the initial coordination of the aniline nitrogen to a copper(I) or copper(II) species. This is often followed by a deprotonation event to form a copper-amido intermediate. In the case of intramolecular cyclization, the presence of a suitably positioned reactive group on the aniline substrate is crucial. For a hypothetical cyclization involving this compound, the iodine atom could participate in subsequent steps.

A proposed catalytic cycle might commence with the oxidative addition of the aryl iodide (the C-I bond of this compound) to a Cu(I) complex, forming a Cu(III)-aryl intermediate. Subsequent reductive elimination of a new C-N bond would then yield the cyclized product and regenerate the Cu(I) catalyst. The specific ligands coordinated to the copper center, the solvent, and the reaction temperature are known to play critical roles in influencing the efficiency and selectivity of such cyclization reactions. For instance, the use of bidentate ligands like diamines or amino acids has been shown to facilitate copper-catalyzed N-arylation reactions by stabilizing the copper intermediates. nih.gov

While radical pathways involving N-centered radicals have also been proposed in copper-catalyzed C-N bond formations, detailed experimental evidence for such a mechanism in the context of this compound's cyclization is lacking. nih.gov Mechanistic investigations often employ techniques such as kinetic studies, in-situ spectroscopy, and the analysis of reaction intermediates to elucidate the precise steps involved. mit.edunih.govnih.gov Without specific studies on this compound, any proposed mechanism remains speculative and based on analogies to similar copper-catalyzed reactions.

Computational Studies on Catalyst-Substrate Interactions

Specific computational studies detailing the catalyst-substrate interactions for this compound in copper-catalyzed reactions are not prominently featured in the available scientific literature. However, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the mechanisms of copper-catalyzed reactions in a broader context. researchgate.net These studies provide insights into the energetics of various reaction pathways, the geometries of transition states, and the nature of catalyst-substrate binding.

For a molecule like this compound, computational studies would likely focus on several key aspects of its interaction with a copper catalyst. The initial coordination of the aniline's amino group to the copper center would be a primary point of investigation. The electronic properties of the substituents—the electron-donating ethoxy group and the electron-withdrawing iodo group—would significantly influence the electron density on the nitrogen atom and the aromatic ring, thereby affecting the strength of the initial coordination and the subsequent reactivity.

DFT calculations could be employed to model the proposed intermediates in a catalytic cycle, such as the copper-amido species and the Cu(III)-aryl complex that might form after oxidative addition. By calculating the free energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism. acs.org For instance, computational models can help to determine whether a concerted or a stepwise mechanism is more favorable for the C-N bond formation step.

Furthermore, computational studies can elucidate the role of ligands attached to the copper catalyst. Different ligands can sterically and electronically influence the catalyst's reactivity and selectivity. By modeling the catalyst-substrate complexes with various ligands, it is possible to rationalize experimentally observed trends and to design more efficient catalytic systems. While the specific computational data for this compound is not available, the principles derived from studies on similar substituted anilines and aryl halides provide a robust framework for predicting its behavior in copper-catalyzed transformations. sci-hub.box

Computational and Spectroscopic Characterization Studies of 2 Ethoxy 5 Iodoaniline and Its Derivatives

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for chemists. They provide insights into molecular properties that can be difficult or impossible to measure experimentally, offering a molecular-level understanding of structure and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Ethoxy-5-iodoaniline, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and electronic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The substitution pattern on the aniline (B41778) ring—an electron-donating ethoxy group (-OCH₂CH₃) and an electron-withdrawing, bulky iodine atom (-I)—significantly influences the electron density distribution. DFT studies on halosubstituted anilines have shown that halogen atoms have a deactivating nature which can enhance the delocalization of the lone-pair electrons from the amino group into the aromatic ring. researchgate.net The ethoxy group, being an ortho-, para-director, would further modulate this electronic landscape. Molecular Electrostatic Potential (MEP) maps generated via DFT would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic (amino group) and electrophilic sites.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are representative values based on studies of similar substituted anilines and are for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

Computational modeling is a powerful technique for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies, providing a quantitative understanding of reaction kinetics. For this compound, this approach could be used to model various reactions, such as electrophilic aromatic substitution, N-alkylation, or cross-coupling reactions involving the C-I bond.

For instance, in a hypothetical N-acylation reaction, DFT calculations could be used to model the stepwise pathway, including the initial nucleophilic attack of the aniline nitrogen on the acylating agent, the formation of a tetrahedral intermediate, and the subsequent proton transfer and leaving group departure. The geometries of the transition states connecting these steps would be optimized, and their corresponding activation energies calculated. These computational studies on the reactions of polyhalogenated compounds with anilines have demonstrated the feasibility of mapping complex, multi-step mechanisms. acs.orgresearchgate.net

Table 2: Hypothetical Activation Energies for a Representative Reaction of this compound (Note: Data is illustrative and represents typical values for reactions of substituted anilines.)

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | This compound + Acetyl Chloride | TS1 | Tetrahedral Intermediate | 15.2 |

| Leaving Group Departure | Tetrahedral Intermediate | TS2 | N-acetyl-2-ethoxy-5-iodoaniline + HCl | 8.5 |

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. The primary sources of conformational flexibility in this molecule are the rotation around the C(aryl)-O bond and the C(ethyl)-O bond of the ethoxy group, as well as the pyramidal inversion of the amino group. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Studies on ethoxybenzene have shown that the most stable conformer often has the ethyl group in a trans (anti-periplanar) arrangement relative to the benzene (B151609) ring, lying in the same plane to maximize conjugation. researchgate.net However, steric hindrance from the adjacent amino group in this compound might favor a non-planar (gauche) conformation. Furthermore, intramolecular hydrogen bonding between a hydrogen atom of the amino group and the oxygen of the ethoxy group could stabilize certain conformations. Computational scans of the potential energy surface as a function of the relevant dihedral angles would reveal the low-energy conformers and the transition states separating them.

Table 3: Relative Energies of Potential Conformers of this compound (Note: Values are hypothetical and for illustrative purposes.)

| Conformer Description | Dihedral Angle (C-C-O-C) | Key Intramolecular Interaction | Relative Energy (kcal/mol) |

| Planar, Trans | ~180° | Potential steric clash with NH₂ | 1.2 |

| Non-planar, Gauche | ~60° | Reduced steric hindrance | 0.0 (most stable) |

| Planar, Cis | ~0° | Significant steric hindrance | 4.5 |

Applications in Medicinal Chemistry Research: Synthetic Design and Scaffold Construction

Utilization in the Design and Synthesis of Therapeutically Relevant Scaffolds

The strategic placement of reactive handles on the 2-Ethoxy-5-iodoaniline scaffold allows chemists to employ it in a variety of powerful synthetic transformations to build core structures of interest in drug discovery.

The indole (B1671886) nucleus is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, stands out as a powerful method for constructing 2,3-disubstituted indoles. wikipedia.orgresearcher.lifeub.edusynarchive.com This reaction is noted for its versatility and tolerance of various functional groups on both the aniline (B41778) and alkyne components. wikipedia.org

This compound is an ideal substrate for this transformation, leading directly to the formation of 5-ethoxy-substituted indoles. The reaction proceeds through a catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion and reductive elimination to form the indole ring. wikipedia.org The steric and electronic properties of the substituents on the alkyne often control the regioselectivity of the annulation, typically placing the bulkier group at the 2-position of the resulting indole. nih.gov

The utility of this approach has been demonstrated in the total synthesis of complex indole alkaloids. For instance, a key step in the synthesis of Mitragynine, an opioid agonist, and its analogues involves the Larock heteroannulation of a substituted 2-iodoaniline (B362364). nih.govresearchgate.net By employing this compound, medicinal chemists can readily access novel analogues of such compounds, where the 5-ethoxy group can modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Application of Substituted 2-Iodoanilines in Larock Indole Synthesis

| 2-Iodoaniline Derivative | Alkyne Partner | Resulting Indole Scaffold | Key Features |

|---|---|---|---|

| 2-Iodoaniline | Disubstituted Alkyne | 2,3-Disubstituted Indole | Foundational reaction for building the indole core. wikipedia.org |

| N-Boc-2-iodo-3-methoxyaniline | TMS-protected Alkyne | 4-Methoxy-N-Boc-Indole | Key intermediate in the total synthesis of Mitragynine. nih.govresearchgate.net |

| This compound | Various Alkynes | 5-Ethoxy-2,3-disubstituted Indole | Provides access to A-ring functionalized indoles for SAR studies. digitellinc.com |

The benzamide (B126) moiety is another critical pharmacophore found in a wide range of clinically approved drugs. This compound serves as a valuable starting material for the synthesis of complex benzamide derivatives. The synthetic strategy typically involves two key transformations: N-acylation of the aniline to form the benzamide bond, and a subsequent cross-coupling or cyclization reaction at the iodine-bearing position.

The amino group of this compound can be readily acylated with a variety of benzoyl chlorides or carboxylic acids (using coupling agents) to furnish the corresponding N-(2-ethoxy-5-iodophenyl)benzamide. This intermediate is then primed for further elaboration. The iodine atom can participate in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce aryl, vinyl, or amino substituents, respectively.

This dual reactivity is particularly useful for constructing fused heterocyclic systems containing a benzamide unit. For example, derivatives of 2-aminobenzamide (B116534) are used in multicomponent reactions to synthesize quinazolin-4(3H)-ones, a scaffold with diverse biological activities. mdpi.com Following a similar logic, N-acylated this compound can be subjected to intramolecular cyclization or intermolecular reactions to build complex heterocyclic structures, such as benzamide-based pyrazoles and pyrazolopyrimidines. nih.gov

Table 2: Synthetic Strategies for Benzamide Derivatives from Aniline Precursors

| Aniline Precursor Type | Key Reactions | Resulting Benzamide Scaffold | Therapeutic Relevance |

|---|---|---|---|

| Substituted Aniline | N-Acylation | N-Aryl Benzamide | General intermediate for numerous drug classes. |

| 2-Aminobenzamide | Palladium-catalyzed MCR | Quinazolin-4(3H)-one | Antitumor, anti-inflammatory, anticonvulsant agents. mdpi.com |

| Benzoyl Isothiocyanate + Amines | Cyclization Cascade | Benzamide-based Pyrazoles | Antiviral (e.g., against Avian Influenza Virus). nih.gov |

The versatility of this compound extends to the synthesis of a broad spectrum of other heterocyclic systems. A particularly powerful strategy involves the initial transformation of the iodo group via a Sonogashira coupling reaction. libretexts.org Coupling with a terminal alkyne converts the 2-iodoaniline derivative into a 2-alkynylaniline intermediate. This intermediate is a linchpin for various subsequent cyclization reactions to form different heterocyclic rings. researchgate.net For example, these alkynylated anilines can undergo cyclization to produce substituted indoles and benzo[b]furans under microwave-assisted, solventless conditions. researchgate.net

Furthermore, this compound is an excellent substrate for multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex products. shodhsagar.comresearchgate.netresearchgate.net The amino group can act as a nucleophile in reactions like the Ugi or Passerini reactions, while the iodo-substituent remains available for post-MCR modifications, such as palladium-catalyzed cyclizations. shodhsagar.comresearchgate.net This approach allows for the rapid assembly of diverse molecular scaffolds, making it a valuable tool in diversity-oriented synthesis for drug discovery. For instance, MCRs have been employed to synthesize libraries of quinazolinones, pyrazoles, and other fused heterocycles from simple aniline precursors. mdpi.combeilstein-journals.org

Table 3: Heterocyclic Frameworks Accessible from 2-Iodoaniline Derivatives

| Synthetic Strategy | Key Intermediate | Resulting Heterocycle |

|---|---|---|

| Sonogashira Coupling / Cyclization | 2-Alkynylaniline | Indoles, Benzo[b]furans researchgate.net |

| Multicomponent Reaction (MCR) | In situ formed adducts | Quinazolinones, Pyrazoles mdpi.comshodhsagar.com |

| Reaction with Orthoesters | o-Substituted Aniline | Benzimidazoles, Benzoxazoles researchgate.net |

Synthesis of Complex Alkaloid Analogues and Bioactive Natural Product Mimics

Natural products, particularly alkaloids, are a rich source of inspiration for the development of new therapeutic agents. Their complex and often rigid three-dimensional structures allow them to interact with biological targets with high affinity and specificity. The total synthesis of these molecules and their analogues is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This compound is a strategic starting material for the nonbiomimetic synthesis of indole alkaloid analogues. nih.gov As previously mentioned, the Larock indole synthesis provides a direct route to the core structure of many of these natural products. A prominent example is the synthesis of Mitragynine, the primary analgesic alkaloid from the kratom plant, and its analogues. nih.govdigitellinc.comnih.gov The total synthesis of Mitragynine has been accomplished using a substituted 2-iodoaniline as a key precursor to construct the indole A-ring. nih.govresearchgate.net

By substituting the traditional precursor with this compound, chemists can introduce an ethoxy group at the 5-position of the indole core (corresponding to the 9-position in Mitragynine). This modification allows for a systematic investigation of how electron-donating groups on the aromatic ring influence receptor binding and biological activity, particularly at opioid and adrenergic receptors. digitellinc.com This approach enables the creation of novel analogues that are not accessible through derivatization of the natural product itself, potentially leading to compounds with improved potency, selectivity, or metabolic stability.

Exploration as Intermediates for the Development of Compound Libraries for Screening

High-throughput screening (HTS) of large, diverse collections of small molecules, known as compound libraries, is a fundamental strategy in modern drug discovery for identifying initial "hits". nih.gov The design and synthesis of these libraries depend on the availability of versatile chemical building blocks that allow for the introduction of molecular diversity in a systematic and efficient manner.

This compound is an exemplary scaffold for combinatorial library synthesis due to its two distinct and orthogonally reactive functional groups: the amino group and the iodo group. This bifunctional nature allows for a "two-pronged" diversification strategy.

Diversification at the Amino Group: The nucleophilic amino group can be readily functionalized through acylation with a diverse set of carboxylic acids or sulfonyl chlorides, or through reductive amination with various aldehydes and ketones. This introduces the first point of diversity (R¹).

Diversification at the Iodo Group: The C-I bond is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki (boronic acids), Sonogashira (terminal alkynes), Heck (alkenes), and Buchwald-Hartwig (amines/alcohols) reactions. This allows for the introduction of a second, independent point of diversity (R²).

Using a split-and-pool synthesis strategy, a single starting material like this compound can generate thousands to millions of unique compounds. nih.govamericanpeptidesociety.org For example, in the first step, the aniline is reacted with a set of 100 different carboxylic acids. The resulting products are then pooled and split into 100 new reaction vessels, where each aliquot is reacted with a different boronic acid in a Suzuki coupling reaction. This two-step process would theoretically yield 10,000 (100 x 100) distinct products. This approach is highly compatible with modern library synthesis techniques, including DNA-Encoded Libraries (DEL), where bifunctional linkers are essential for library expansion. acs.orgacs.org

Table 4: Diversification Potential of this compound for Compound Libraries

| Reactive Site | Reaction Type | Example Building Blocks | Introduced Diversity |

|---|---|---|---|

| Amino Group (-NH₂) | Amide Coupling | Carboxylic Acids, Acyl Halides | Varied amides (aliphatic, aromatic, heterocyclic) |

| Sulfonamide Formation | Sulfonyl Chlorides | Diverse sulfonamides | |

| Reductive Amination | Aldehydes, Ketones | Secondary and tertiary amines | |

| Iodo Group (-I) | Suzuki Coupling | Boronic Acids/Esters | Aryl, Heteroaryl groups |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl, Arylalkynyl groups rsc.org | |

| Heck Coupling | Alkenes | Vinyl groups |

Q & A

Q. What are the common synthetic routes for preparing 2-Ethoxy-5-iodoaniline, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization. First, iodination of a nitroaniline precursor via electrophilic substitution (e.g., using iodine monochloride), followed by reduction to the aniline. The ethoxy group is introduced via Williamson ether synthesis (using ethyl bromide and a base like K₂CO₃) or nucleophilic aromatic substitution (if activated). Key parameters include reaction temperature (60–100°C for iodination), solvent polarity (DMSO or DMF for ether formation), and purification via column chromatography or recrystallization to remove unreacted iodine or byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what challenges arise due to the iodine substituent?

- Methodological Answer :

- NMR : The iodine atom causes quadrupolar relaxation, broadening peaks in NMR (e.g., splitting aromatic proton signals). NMR is less affected.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, but iodine’s isotopic pattern (e.g., and ) complicates interpretation.

- X-ray Diffraction : Heavy iodine enhances scattering, aiding crystal structure determination but requires high-quality single crystals.

Challenges include peak broadening in NMR and overlapping isotopic peaks in MS. Cross-validate with FT-IR (C-O and N-H stretches) and elemental analysis .

Q. What safety precautions and storage conditions are essential when handling this compound?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (argon) at 2–8°C to prevent oxidation. Moisture-sensitive intermediates should be stored with desiccants.

- Safety : Use fume hoods due to potential amine toxicity. Wear nitrile gloves and eye protection. Spills should be neutralized with dilute acetic acid before disposal. Reference Safety Data Sheets (SDS) for related anilines (e.g., 2-ethoxyaniline ).

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the ethoxy group in the presence of an iodine atom at the 5-position?

- Methodological Answer :

- Catalyst Screening : Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig) to avoid harsh conditions that might cleave the C-I bond.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the ethoxide ion.

- Protecting Groups : Temporarily protect the amine with Boc or acetyl groups to prevent side reactions during ether formation. Monitor reaction progress via TLC (silica gel, UV-active spots) .

Q. In cross-coupling reactions, how does the iodine substituent in this compound influence reactivity compared to other halogens?

- Methodological Answer :

- Reactivity Hierarchy : Iodine’s lower electronegativity and larger atomic radius facilitate oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), making it more reactive than bromo or chloro analogs.

- Side Reactions : Competitive C-O (ethoxy) bond cleavage may occur under high temperatures. Mitigate by using milder bases (e.g., Cs₂CO₃) and lower temperatures (60–80°C). Validate coupling efficiency via HPLC-MS .

Q. How can computational methods predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Model the molecule’s HOMO/LUMO orbitals to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Simulate binding affinity with target enzymes (e.g., tyrosine kinases) using AutoDock Vina. Compare with halogen-substituted analogs to assess iodine’s steric/electronic effects.

- MD Simulations : Study solvation dynamics in aqueous or lipid environments to infer bioavailability .

Data Analysis & Contradiction Resolution

Q. What strategies resolve contradictions in spectral data or biological activity results for derivatives of this compound?

- Methodological Answer :

- Control Experiments : Re-synthesize disputed compounds to rule out batch variability.

- Alternative Characterization : Use X-ray crystallography to confirm ambiguous NMR assignments.

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in bioassay datasets. Cross-reference with computational predictions to reconcile discrepancies .

Q. How should researchers design experiments to study substituent effects on the bioactivity of this compound analogs?

- Methodological Answer :

- DOE (Design of Experiments) : Vary substituents (e.g., -F, -Br, -CH₃) at the 4-position while keeping the ethoxy and iodine groups constant.

- Dose-Response Assays : Test analogs against cancer cell lines (e.g., HeLa) using MTT assays. Normalize data to controls and apply ANOVA to determine significance.

- SAR Analysis : Correlate electronic parameters (Hammett σ) with IC₅₀ values to establish structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.